Cas no 358733-02-5 (Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)-)

Benzoic acid, 3-(2,3-dihydro-2-oxo-1H-indol-5-yl)-, is a specialized organic compound featuring a benzoic acid moiety linked to a 2-oxindole structure. This molecular framework imparts unique reactivity and potential utility in pharmaceutical and fine chemical synthesis. The presence of both carboxylic acid and indole-derived functional groups allows for versatile derivatization, making it valuable as an intermediate in medicinal chemistry. Its structural features may contribute to binding interactions in biologically active molecules, particularly in targeting indole-recognizing enzymes or receptors. The compound's well-defined heterocyclic system offers opportunities for further functionalization while maintaining stability under standard handling conditions. Its synthesis and purity are critical for research applications requiring precise molecular architecture.
Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- structure
358733-02-5 structure
Product name:Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)-
CAS No:358733-02-5
MF:C27H18O6
MW:438.42822
CID:303253
PubChem ID:53421635

Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)-
    • 1,3,5-TRI(3-CARBOXYPHENYL)BENZENE
    • 3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid
    • 3-(2-Oxo-2,3-dihydro-1H-indol-5-yl)benzoicacid
    • Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)
    • CS-0170253
    • BS-48757
    • F73423
    • DTXSID40697852
    • 3,3'',3''''-(1,3,5-Benzoltriyl)tris(benzoesaeure)
    • 3,3',3''-(1,3,5-Benzoltriyl)tris(benzoesaeure)
    • 358733-02-5
    • SCHEMBL16429234
    • 5'-(3-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3''-dicarboxylic acid
    • 118688-54-3
    • Inchi: InChI=1S/C15H11NO3/c17-14-8-12-7-10(4-5-13(12)16-14)9-2-1-3-11(6-9)15(18)19/h1-7H,8H2,(H,16,17)(H,18,19)
    • InChI Key: RTUWQDIIKIMTIU-UHFFFAOYSA-N
    • SMILES: O=C1CC2C(=CC=C(C3=CC=CC(C(O)=O)=C3)C=2)N1

Computed Properties

  • Exact Mass: 438.11000
  • Monoisotopic Mass: 438.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.4

Experimental Properties

  • PSA: 111.90000
  • LogP: 5.78220

Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF84160-5g
3-(2-Oxoindolin-5-yl)benzoic acid
358733-02-5
5g
$880.00 2023-12-30
A2B Chem LLC
AF84160-1g
3-(2-Oxoindolin-5-yl)benzoic acid
358733-02-5
1g
$292.00 2023-12-30

Additional information on Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)-

Exploring Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- (CAS No. 358733-02-5): Properties, Applications, and Market Insights

Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- (CAS No. 358733-02-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, which combines a benzoic acid moiety with an indole-derived structure, exhibits unique chemical properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in its potential uses, particularly in drug development and material science.

The molecular structure of Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- features a benzoic acid group attached to a 2,3-dihydro-2-oxo-1H-indol-5-yl group. This combination results in a compound with interesting reactivity and functional versatility. The presence of both aromatic and heterocyclic components allows for diverse interactions, making it a promising candidate for further study. Recent trends in organic chemistry highlight the importance of such hybrid structures, particularly in the development of novel therapeutic agents.

One of the key areas where Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- shows promise is in medicinal chemistry. Indole derivatives are well-known for their biological activity, and the addition of a benzoic acid group can enhance solubility and bioavailability. Researchers are exploring its potential as a scaffold for designing new drugs targeting inflammation, neurological disorders, and metabolic diseases. The compound's ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery.

In addition to pharmaceutical applications, Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- is also being investigated for its use in material science. Its unique structure allows it to participate in polymerization reactions, potentially leading to the development of advanced materials with tailored properties. Industries are particularly interested in its role in creating high-performance polymers and coatings, which could have applications in electronics, automotive, and aerospace sectors.

The synthesis of Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- involves multi-step organic reactions, often starting from readily available precursors. Optimizing these synthetic routes is a focus of current research, as it can lead to more cost-effective and scalable production methods. Green chemistry principles are increasingly being applied to reduce environmental impact and improve efficiency. This aligns with the growing demand for sustainable chemical processes in the industry.

Market trends indicate a rising demand for specialized organic compounds like Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)-. The global pharmaceutical and material science sectors are driving this growth, with increasing investments in research and development. Companies are actively seeking reliable suppliers of high-purity compounds to support their innovation efforts. Quality control and regulatory compliance are critical factors in this market, ensuring that the compound meets the stringent requirements of end-users.

For researchers and industry professionals, understanding the properties and applications of Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- is essential. Its versatility and potential make it a compound of significant interest. As scientific advancements continue, new uses for this molecule are likely to emerge, further solidifying its importance in various fields. Staying updated with the latest research and market developments is crucial for leveraging its full potential.

In conclusion, Benzoic acid,3-(2,3-dihydro-2-oxo-1H-indol-5-yl)- (CAS No. 358733-02-5) represents a fascinating area of study in modern chemistry. Its unique structure and properties offer numerous opportunities for innovation in pharmaceuticals, material science, and beyond. As research progresses, this compound is expected to play an increasingly prominent role in addressing some of the most pressing challenges in science and industry.

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